Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate is a chemical compound with the molecular formula C₁₆H₁₈N₂O₆S and a molecular weight of 366.39 . It is used in neurology research, specifically in the study of diseases such as Alzheimer’s, Huntington’s, and Parkinson’s .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring substituted with an ethyl ester at the 4-position and a 2,4,5-trimethoxybenzamido group at the 2-position . The compound is achiral, with no defined stereocenters or E/Z centers .Physical And Chemical Properties Analysis
This compound is a neat substance that should be stored at room temperature . Its IR spectrum shows peaks at 1696 cm⁻¹ (C=O ester), 3030 cm⁻¹ (C–H), 1506 cm⁻¹ (C=C), 1619 cm⁻¹ (C=N), and 3210 cm⁻¹ (OH). Its ¹H NMR spectrum in DMSO shows peaks at δ = 4.22 (q, 2H, CH₂), 1.26 (t, 3H, CH₃), 7.45 (s, 1H, Thiazole), 7.01 (m, 3H, Ar), 8.40 (s, 1H, H–C=N), 3.37 (s, 3H, OCH₃), 7.25 (s, 1H, Ar–OH) .Scientific Research Applications
Spectroscopic and Structural Characterization
- Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been synthesized and characterized using spectroscopic techniques. These compounds exhibit potential for nonlinear optical (NLO) properties and technology applications due to their sizable NLO character (Haroon et al., 2019).
Antimicrobial and Antioxidant Properties
- A series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates displayed promising antimicrobial and antioxidant properties. The compounds showed significant bioactivity, with some derivatives demonstrating potential as therapeutic targets for COVID-19 (Haroon et al., 2021).
Anticancer Activity
- Novel heterocycles utilizing thiophene incorporated thioureido substituent, derived from ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, demonstrated potent anticancer activity against the colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020).
Biological Studies
- Piperidine substituted benzothiazole derivatives, synthesized from ethyl 2-aminobenzo[d]thiazole-6-carboxylate, showed notable antibacterial and antifungal activities (Shafi et al., 2021).
Antimicrobial and Structural Analysis
- Synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives and their antimicrobial properties were studied. Additionally, structure-activity relationships were explored using 3D-QSAR analysis (Desai et al., 2019).
properties
IUPAC Name |
ethyl 2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-5-24-15(20)10-8-25-16(17-10)18-14(19)9-6-12(22-3)13(23-4)7-11(9)21-2/h6-8H,5H2,1-4H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDNVLPYCMAUGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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